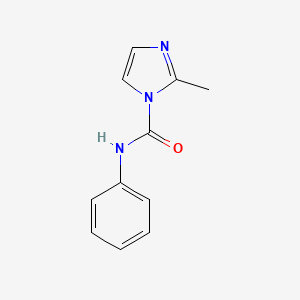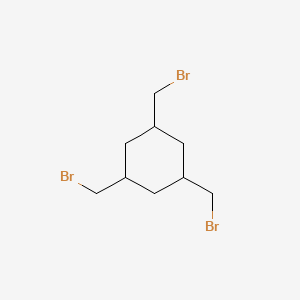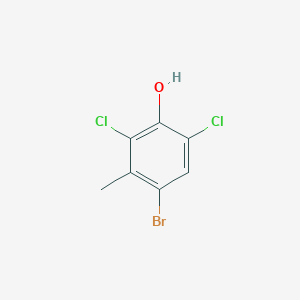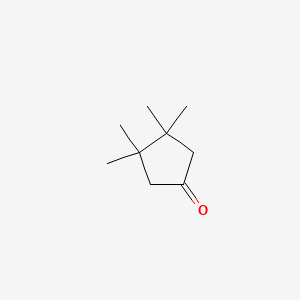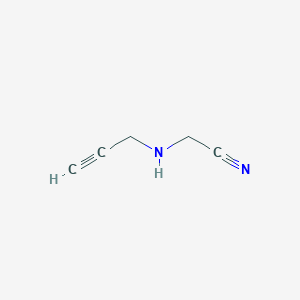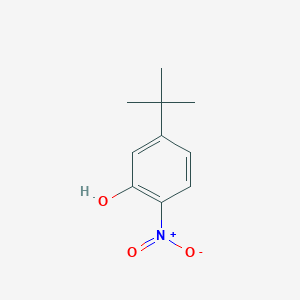
5-Tert-butyl-2-nitrophenol
Vue d'ensemble
Description
5-Tert-butyl-2-nitrophenol is an organic compound with the linear formula (CH3)3CC6H3(NO2)OH . It is used for the preparation of (2-hydroxy-3-nitro-5-tert-butylbenzyl)trimethylammonium iodide . The compound has a molecular weight of 195.22 .
Synthesis Analysis
The synthesis of compounds similar to 5-Tert-butyl-2-nitrophenol has been reported in the literature. For instance, a tripyridine ligand bearing a 2,6-di-tert-butylphenolic fragment was reacted with CoII pivalate or chloride, leading to the formation of one-dimensional coordination polymers . Another study reported the attachment of tert-butyl groups at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate .
Molecular Structure Analysis
The molecular structure of 5-Tert-butyl-2-nitrophenol can be represented as (CH3)3CC6H3(NO2)OH . The tert-butyl group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .
Physical And Chemical Properties Analysis
5-Tert-butyl-2-nitrophenol has a boiling point of 97 °C/1 mmHg and a melting point of 27-29 °C . It has a density of 1.12 g/mL at 25 °C . The compound is orange in color and exists in a liquid state .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
5-Tert-butyl-2-nitrophenol and its derivatives are primarily used in various synthetic and chemical reaction processes. For example, nitro derivatives of hydrogenated cardanol, including 5-n-pentadecyl-2-tert-butylphenol, can be nitrated to yield mono, di, or trinitro products. These products undergo further reactions such as reductive carbonylation and catalytic oxidation (Attanasi et al., 2006).
Catalysis and Material Science
In material science and catalysis, derivatives of 5-Tert-butyl-2-nitrophenol have found applications. For instance, self-assembled materials comprising palladium nanoparticles and a thiacalix[4]arene Cd(II) complex, involving tert-butyl groups, demonstrate potential as efficient catalysts for nitro-phenol reduction (Rambabu et al., 2015).
Organic and Polymer Chemistry
In organic and polymer chemistry, 5-Tert-butyl-2-nitrophenol derivatives are used in synthesizing various compounds. For example, fluorinated polyimides derived from derivatives of 5-Tert-butyl-2-nitrophenol show improved solubility, lower color intensity, and desirable physical properties, making them suitable for specific industrial applications (Yang et al., 2006).
Analytical Chemistry
In analytical chemistry, the nitro derivative of 2,6-di-tert-butyl-4-methyl-phenol, a compound related to 5-Tert-butyl-2-nitrophenol, has been determined using differential pulse voltammetry, highlighting its potential in practical analysis and quantification in various mediums (Chýlková et al., 2016).
Nitration Processes
The nitration of 5-Tert-butyl-2-nitrophenol derivatives, like 2,6-di-tert-butylphenol, has been studied to optimize synthesis conditions and improve yield, showing the relevance of these compounds in industrial chemical processes (Zhongl, 2013).
Safety and Hazards
Orientations Futures
The use of tert-butyl groups, such as in 5-Tert-butyl-2-nitrophenol, provides a powerful approach to study large biomolecular assemblies of limited stability and/or solubility . This could be applicable even at nanomolar concentrations, opening up new avenues for research in the field of biochemistry and molecular biology .
Propriétés
IUPAC Name |
5-tert-butyl-2-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)7-4-5-8(11(13)14)9(12)6-7/h4-6,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVUUPPMBGPBRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474752 | |
| Record name | Phenol, 5-(1,1-dimethylethyl)-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5651-77-4 | |
| Record name | Phenol, 5-(1,1-dimethylethyl)-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5651-77-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Cyclopenta[c]furan-5(3H)-one, tetrahydro-, cis-](/img/structure/B3053762.png)

